molecular formula C9H21BO3Si B1460586 (E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid CAS No. 1330780-75-0

(E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid

Cat. No. B1460586
CAS RN: 1330780-75-0
M. Wt: 216.16 g/mol
InChI Key: PMOUNRQWZVVAKC-VOTSOKGWSA-N
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Description

(E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid, or (E)-BDMSP, is an organoboronic acid used as an intermediate in organic synthesis. It is a versatile reagent that can be utilized in a variety of synthetic reactions and has been widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, (E)-BDMSP has been studied for its potential applications in scientific research, such as in the development of novel therapeutic agents and as a reagent for the synthesis of peptides and other biomolecules.

Scientific Research Applications

Application in Carboxylic Acid Activation

Carboxylic acids have been activated as their active esters using tert-butyl carbonates, an approach involving (E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid derivatives. This method is significant for the efficient formation of benzotriazinonyl esters, which are intermediates in the synthesis of amides or peptides (Basel & Hassner, 2002).

Role in Oxyanion Analysis

The tert-butyldimethylsilyl derivatives of various oxyanions, including borate, have been synthesized and analyzed using gas chromatography and mass spectrometry. This technique is vital for environmental and biochemical analyses (Mawhinney, 1983).

Synthesis and Cycloadditions

1-[(tert-Butyldimethylsilyl)oxy] alkenyl isocyanates, related to this compound, have been synthesized for use in cycloadditions, yielding highly functionalized pyridines or uracil/thymine derivatives. These compounds are valuable in organic synthesis and medicinal chemistry (Tollenaere & Ghosez, 1998).

Boronic Acid Analogs and Hydrogen Bonding

Research on bulky m-terphenylboronic acids, which are closely related to this compound, has revealed their ability to form hydrogen-bonded carbene boronic acid adducts. This finding is important for understanding the stabilization mechanisms in boron chemistry (Guo et al., 2019).

Synthesis of Stereoisomeric α-Alkyl-β-Hydroxy Carboxylic Acids

Protocols utilizing tert-butyldimethylsilyl derivatives, akin to this compound, have been developed for deriving stereoisomeric α-alkyl-β-hydroxy carboxylic acids. This methodology is significant in stereoselective organic synthesis (Draanen et al., 1991).

Boronic Acid-Catalyzed Reactions

Boronic acids, including derivatives of this compound, have been utilized in catalyzing enantioselective aza-Michael additions. This showcases their versatility in catalysis and organic synthesis (Hashimoto et al., 2015).

Facilitation of Ribonucleoside Transport

Boronic acids have been identified to aid in the transport of ribonucleosides through lipid bilayers, a process relevant in cellular biology and pharmaceuticals (Westmark & Smith, 1996).

properties

IUPAC Name

[(E)-3-[tert-butyl(dimethyl)silyl]oxyprop-1-enyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21BO3Si/c1-9(2,3)14(4,5)13-8-6-7-10(11)12/h6-7,11-12H,8H2,1-5H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOUNRQWZVVAKC-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CCO[Si](C)(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/CO[Si](C)(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21BO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid
Reactant of Route 2
(E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid
Reactant of Route 3
(E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid
Reactant of Route 5
(E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid
Reactant of Route 6
(E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid

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